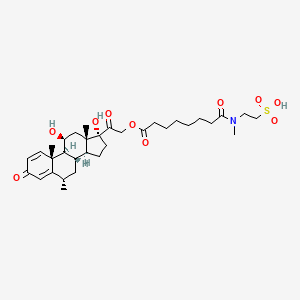
Methylprednisolone 21-suleptanic acid ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone suleptanate is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Prodrug Design and Stability
Methylprednisolone 21-suleptanic acid ester, as a part of various corticosteroid formulations, has been extensively studied for its stability and effectiveness as a prodrug. Anderson et al. (1985) focused on the stability of 21-esters of methylprednisolone in aqueous solutions, finding that derivatives with anionic solubilizing moieties like sulfonate are not hydrolyzed in serum, making them stable and effective as prodrugs (Anderson, Conradi, Spilman, & Forbes, 1985). Similarly, the pharmacokinetics of methylprednisolone after doses of its sodium succinate and suleptanate prodrugs were evaluated by Ferry et al. (1994), demonstrating dose and time dependency in their effectiveness (Ferry, Della-Coletta, Weber, & Vanderlugt, 1994).
Bioconversion and Pharmacokinetics
Studies have also delved into the bioconversion rates and overall bioavailability of methylprednisolone suleptanate. For instance, the initial rate studies of hydrolysis in methylprednisolone 21-hemisuccinate, conducted by Anderson and Taphouse (1981), provided insights into the pharmacokinetics of these compounds (Anderson & Taphouse, 1981).
Application in Neurologic Recovery and CNS Injury
Hall and Yonkers (1989) explored the use of methylprednisolone suleptanate in enhancing early neurologic recovery after head injuries, highlighting its potential in treating central nervous system (CNS) injuries (Hall & Yonkers, 1989).
Colon-Specific Drug Delivery
McLeod, Friend, and Tozer (1993) investigated the synthesis and stability of glucocorticoid-dextran esters, including methylprednisolone, for colon-specific drug delivery. This study highlighted the potential of these esters in targeted drug release within the gastrointestinal tract (McLeod, Friend, & Tozer, 1993).
Metabolic Stability and Radiolabeling
The synthesis of radiolabeled methylprednisolone suleptanate for drug disposition studies, as demonstrated by Stolle, Andrew, and Hsi (1990), indicated the metabolic stability of these compounds, crucial for accurate pharmacokinetic assessments (Stolle, Andrew, & Hsi, 1990).
Application in Asthma Treatment
Paggiaro (2000) noted the development of methylprednisolone suleptanate by Pharmacia Corp for the treatment of asthma, underscoring its efficacy and safety in clinical trials (Paggiaro, 2000).
Ophthalmic Drug Delivery
Kyyrönen, Hume, Benedetti, Urtti, Topp, and Stella (1992) conducted studies on the release of methylprednisolone from hyaluronic acid ester films and microspheres for ophthalmic drug delivery, indicating a slower in vitro release for covalently bound drugs (Kyyrönen et al., 1992).
Enhanced Stability through Steric Hindrance
Garrett and Royer (1962) explored the increased stability of soluble steroid hemiesters through steric hindrance, offering insights into the design of more stable pharmaceutical preparations (Garrett & Royer, 1962).
Eigenschaften
CAS-Nummer |
121807-10-1 |
|---|---|
Produktname |
Methylprednisolone 21-suleptanic acid ester |
Molekularformel |
C33H49NO10S |
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49NO10S/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43)/t21-,23-,24-,26-,30+,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
PSCNNGGPKIBAHB-WFVOKNHCSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



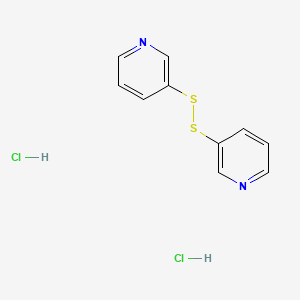

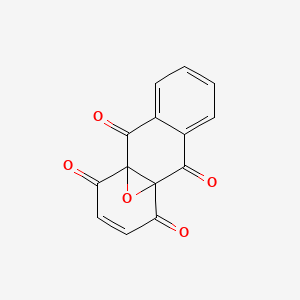
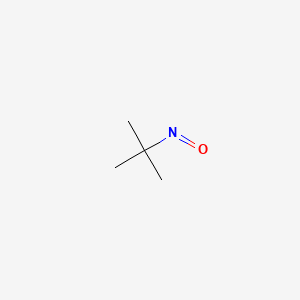
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
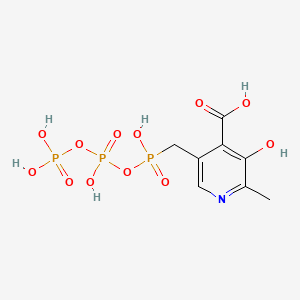
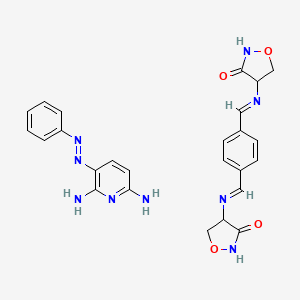
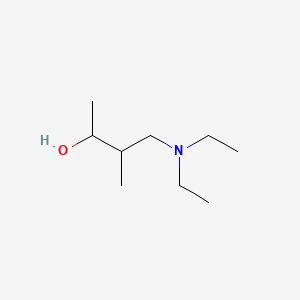
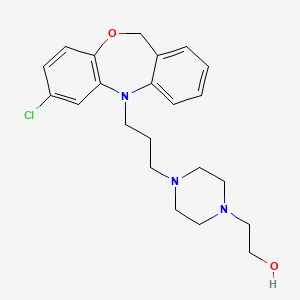


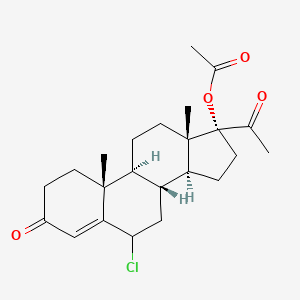
![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)